molecular formula C24H19ClN4O B300230 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B300230
M. Wt: 414.9 g/mol
InChI Key: LFOUUAMYIOWYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPQ belongs to the class of quinazolinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The precise mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also modulate certain neurotransmitters in the brain, which could explain its potential in treating neurological disorders.
Biochemical and Physiological Effects:
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. It has also been shown to have neuroprotective properties, which could potentially be useful in treating neurological disorders.

Advantages and Limitations for Lab Experiments

2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific research fields. However, one limitation of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is that its precise mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.

Future Directions

There are several potential future directions for research related to 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of targeted therapies for cancer and inflammation based on the use of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone and its potential applications in treating neurological disorders. Finally, studies could investigate the potential use of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzophenone in the presence of a suitable catalyst. Another method involves the reaction of 2-aminobenzophenone with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base.

Scientific Research Applications

2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has shown potential applications in various scientific research fields, including cancer treatment, inflammation, and neurological disorders. Studies have shown that 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Molecular Formula

C24H19ClN4O

Molecular Weight

414.9 g/mol

IUPAC Name

2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H19ClN4O/c1-16-21(22(25)29(27-16)18-12-6-3-7-13-18)23-26-20-15-9-8-14-19(20)24(30)28(23)17-10-4-2-5-11-17/h2-15,23,26H,1H3

InChI Key

LFOUUAMYIOWYLU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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